molecular formula C16H12Cl2N2O3 B5812417 N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5812417
M. Wt: 351.2 g/mol
InChI Key: KUZCMAAZZWIOLG-UFWORHAWSA-N
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Description

N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as DCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide works by inhibiting the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can induce the degradation of client proteins that are dependent on HSP90 for their stability. This leads to the activation of cellular stress pathways, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the growth of various bacterial and fungal strains. N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well-understood. However, N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations as well. It is highly reactive and can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of interest is the development of N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide derivatives that may have improved properties such as increased solubility or reduced toxicity. Another area of interest is the identification of new client proteins that are dependent on HSP90 for their stability, which may lead to the development of new cancer therapies. Finally, there is potential for N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide to be used in combination with other drugs or therapies to enhance their efficacy.

Synthesis Methods

N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through a reaction between 2,4-dichlorobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(2,4-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-11-6-5-10(12(18)7-11)8-19-20-16(21)15-9-22-13-3-1-2-4-14(13)23-15/h1-8,15H,9H2,(H,20,21)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZCMAAZZWIOLG-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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